molecular formula C17H21ClN4O2 B7641538 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No. B7641538
M. Wt: 348.8 g/mol
InChI Key: RLGBLIJHLSWRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is commonly referred to as CDMP, and it has been found to exhibit remarkable properties that make it a promising candidate for several scientific research applications. In

Mechanism of Action

The mechanism of action of 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is not fully understood. However, it is believed that the compound exerts its activity by binding to specific targets in cells, such as receptors or enzymes, and altering their function. CDMP has been found to exhibit activity against several different targets, including DNA topoisomerases, histone deacetylases, and protein kinases.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that CDMP can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce viral replication. Additionally, CDMP has been found to exhibit anti-inflammatory activity and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine in lab experiments is its potent activity against a variety of disease targets. Additionally, CDMP is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using CDMP in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the research on 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine. One direction is the development of new drugs based on CDMP. Researchers could use CDMP as a lead compound to develop new drugs with improved potency and selectivity for specific disease targets. Another direction is the exploration of the mechanism of action of CDMP. Researchers could use various techniques, such as X-ray crystallography and molecular modeling, to elucidate the binding sites and interactions of CDMP with its targets. Finally, researchers could investigate the potential applications of CDMP in other fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloropyrimidine. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.

Scientific Research Applications

2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several potential applications in scientific research. One of the most promising applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. CDMP has been found to exhibit potent activity against a variety of cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, CDMP has been found to exhibit activity against several other disease targets, including bacterial and viral infections.

properties

IUPAC Name

2-[4-[(2-chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-23-14-5-4-13(15(18)16(14)24-2)12-21-8-10-22(11-9-21)17-19-6-3-7-20-17/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGBLIJHLSWRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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